molecular formula C43H46N10O6 B611926 BETd-260 CAS No. 2093388-62-4

BETd-260

Katalognummer: B611926
CAS-Nummer: 2093388-62-4
Molekulargewicht: 798.905
InChI-Schlüssel: UZXANFBIRSYHGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BETd-260 is a compound known as a BET degrader, which targets and degrades BET proteins. BET proteins are involved in the regulation of gene expression and are critical for the function of super-enhancers, which are regions of DNA that drive the expression of genes involved in cancer progression. This compound has shown promise in suppressing tumor progression and reducing cancer stem cell populations in various types of cancer .

Wirkmechanismus

Target of Action

BETd-260, also known as ZBC260, is a Proteolysis-Targeting Chimera (PROTAC) that targets Bromodomain and Extra Terminal (BET) proteins . The primary targets of this compound are the BET proteins BRD2, BRD3, and BRD4 . These proteins are epigenetic “readers” that play a major role in the regulation of gene transcription .

Mode of Action

This compound operates by connecting ligands for Cereblon and BET . It induces the degradation of BET proteins at low nanomolar concentrations . This disrupts chromatin remodeling, prevents the expression of certain growth-promoting genes, and leads to an inhibition of cell growth in susceptible tumors .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It predominantly downregulates a large number of genes involved in proliferation and apoptosis . It also substantially inhibits the expression of anti-apoptotic Mcl-1, Bcl-xl while increasing the expression of pro-apoptotic Noxa . This results in massive apoptosis in cells within hours .

Pharmacokinetics

The pharmacokinetics of this compound have been optimized to improve its efficacy. It exhibits superior selectivity, potency, and antitumor activity compared to its parental BET inhibitor compound . It effectively depletes BET proteins in tumors and exhibits strong antitumor activities at well-tolerated dosing schedules .

Result of Action

This compound potently suppresses cell viability and robustly induces apoptosis in various cancer cells, including hepatocellular carcinoma (HCC) cells and leukemia cells . It also profoundly inhibits the growth of cell-derived and patient-derived xenografts in mice .

Vorbereitungsmethoden

BETd-260 is synthesized using a PROTAC (Proteolysis Targeting Chimera) approach, which involves connecting ligands for Cereblon and BET proteins. The synthetic route typically involves the following steps:

Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis and purification processes similar to those used in laboratory settings.

Analyse Chemischer Reaktionen

BETd-260 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

Major products formed from these reactions include degraded BET proteins and apoptotic cells.

Vergleich Mit ähnlichen Verbindungen

BETd-260 is unique compared to other BET degraders due to its high potency and ability to induce apoptosis in cancer cells at very low concentrations. Similar compounds include:

This compound stands out due to its dual ability to degrade BET proteins and induce apoptosis, making it a promising candidate for cancer therapy.

Biologische Aktivität

BETd-260, a small-molecule degrader targeting bromodomain and extraterminal domain (BET) proteins, has emerged as a potent therapeutic agent in cancer treatment, particularly in hepatocellular carcinoma (HCC) and acute leukemia. This article delves into the biological activity of this compound, supported by various studies and findings.

Overview of BET Proteins

BET proteins, including BRD2, BRD3, and BRD4, play critical roles in regulating gene expression linked to oncogenesis. Their overexpression is associated with several malignancies, making them attractive targets for degradation using proteolysis-targeting chimeras (PROTACs) like this compound.

This compound operates through a dual mechanism:

  • Degradation of BET Proteins : It induces the degradation of BRD2, BRD3, and BRD4 at nanomolar concentrations (30–100 pM) in various cancer cell lines, including RS4;11 leukemia cells and HCC cell lines.
  • Induction of Apoptosis : The compound triggers apoptosis via intrinsic signaling pathways by modulating the expression of apoptotic genes. It reduces levels of anti-apoptotic proteins such as Mcl-1 and Bcl-2 while increasing pro-apoptotic factors like Bad .

Cell Viability and Apoptosis Assays

In HCC studies, this compound demonstrated significant suppression of cell viability and robust induction of apoptosis across multiple cell lines (HepG2, BEL-7402, SK-HEP-1, etc.). The compound's efficacy was confirmed through various assays:

  • Cell Viability : IC50 values for inhibiting cell growth ranged from 51 pM to 2.3 nM depending on the cell line .
  • Apoptotic Signaling : Treatment led to extensive cleavage of PARP and activation of caspase-3 in HCC cells. Furthermore, mitochondrial membrane integrity was disrupted, facilitating cytochrome c release into the cytosol .

Xenograft Models

In vivo studies using HCC xenograft models revealed that this compound significantly inhibited tumor growth. Mice treated with this compound showed reduced tumor size with no observable toxicity . The compound's pharmacokinetics indicated effective tumor penetration with concentrations exceeding those necessary for effective BET degradation .

Comparative Efficacy with Other Compounds

This compound's efficacy was compared with other BET inhibitors like JQ-1. While JQ-1 demonstrated limited apoptotic activity at high concentrations (1000 nmol/L), this compound induced significant apoptosis at much lower doses (100 nmol/L) . This highlights this compound's superior potency as a therapeutic agent.

Case Studies

Several case studies have documented the effects of this compound:

  • Hepatocellular Carcinoma : A study demonstrated that this compound effectively reduced tumor growth in HCC models by promoting apoptosis through intrinsic pathways .
  • Acute Leukemia : In RS4;11 xenografts, rapid tumor regression was observed following treatment with this compound, reinforcing its potential as a treatment option for hematological malignancies .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Study Cell Line IC50 (pM) Mechanism Tumor Regression
HepG251Apoptosis inductionYes
RS4;1130–100Protein degradationYes
MOLM-132300Apoptosis inductionYes

Eigenschaften

IUPAC Name

4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H46N10O6/c1-5-53-34(20-30(50-53)25-13-14-25)46-39-37-27-19-33(58-4)28(36-22(2)51-59-23(36)3)18-31(27)45-38(37)48-40(49-39)42(56)44-17-8-6-7-10-24-11-9-12-26-29(24)21-52(43(26)57)32-15-16-35(54)47-41(32)55/h9,11-12,18-20,25,32H,5-8,10,13-17,21H2,1-4H3,(H,44,56)(H,47,54,55)(H2,45,46,48,49)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXANFBIRSYHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2CC2)NC3=NC(=NC4=C3C5=CC(=C(C=C5N4)C6=C(ON=C6C)C)OC)C(=O)NCCCCCC7=C8CN(C(=O)C8=CC=C7)C9CCC(=O)NC9=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H46N10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

798.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.